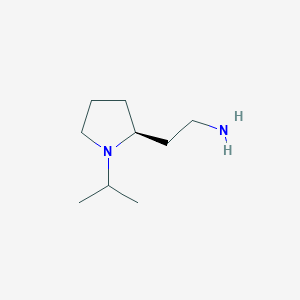![molecular formula C8H3IN2O B12878778 2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
2-Iodobenzo[d]oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodobenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an iodine atom at the second position, and a cyano group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzo[d]oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with cyanogen bromide in the presence of a base to form the desired oxazole ring. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the cyano group or other functional groups present in the molecule.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted oxazole derivatives
- Oxidized or reduced forms of the original compound
Aplicaciones Científicas De Investigación
2-Iodobenzo[d]oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Iodobenzo[d]oxazole-4-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to exert its effects. The presence of the iodine atom and the cyano group can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 2-Methoxybenzo[d]oxazole-4-carbonitrile
- 2-Ethoxybenzo[d]oxazole-4-carbonitrile
- 2-Chlorobenzo[d]oxazole-4-carbonitrile
Comparison: 2-Iodobenzo[d]oxazole-4-carbonitrile is unique due to the presence of the iodine atom, which can significantly affect its reactivity and electronic properties compared to its analogs. The iodine atom can participate in halogen bonding, which is not possible with other substituents like methoxy or ethoxy groups. This makes it a valuable compound for specific applications where halogen bonding plays a crucial role.
Propiedades
Fórmula molecular |
C8H3IN2O |
|---|---|
Peso molecular |
270.03 g/mol |
Nombre IUPAC |
2-iodo-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H |
Clave InChI |
DOONZEWKKPZGAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


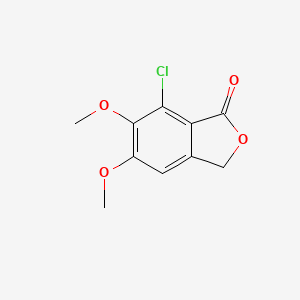

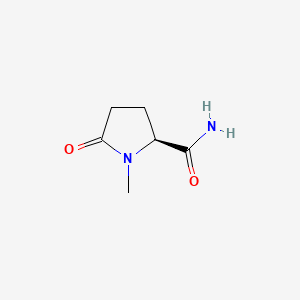
![2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)
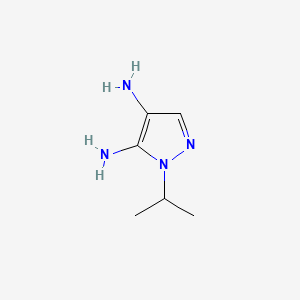



![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
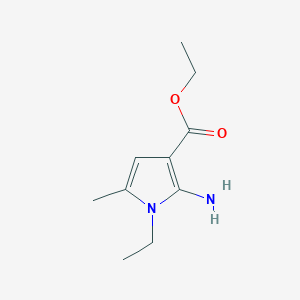
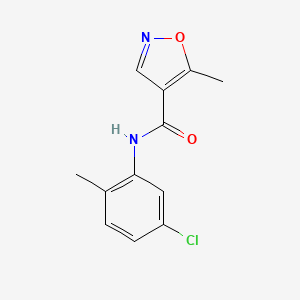
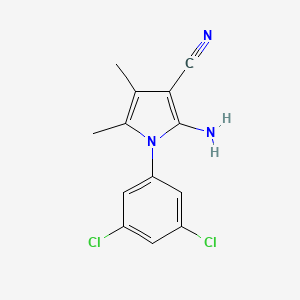
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
